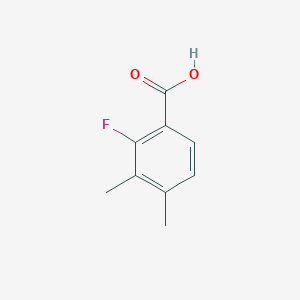

2-Fluoro-3,4-dimethylbenzoic acid

Description

2-Fluoro-3,4-dimethylbenzoic acid (molecular formula: C₉H₉FO₂, molecular weight: 168.17 g/mol) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and methyl groups at the 3- and 4-positions of the aromatic ring . Its structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of methyl substituents.

Properties

IUPAC Name |

2-fluoro-3,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDRNIIXXCVZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3,4-dimethylbenzoic acid typically involves the fluorination of 3,4-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C to room temperature to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, BH3 in tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Formation of 2-fluoro-3,4-dimethylbenzaldehyde or this compound.

Reduction: Formation of 2-fluoro-3,4-dimethylbenzyl alcohol or 2-fluoro-3,4-dimethylbenzaldehyde.

Substitution: Formation of 2-amino-3,4-dimethylbenzoic acid or 2-thio-3,4-dimethylbenzoic acid.

Scientific Research Applications

2-Fluoro-3,4-dimethylbenzoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3,4-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with the target molecules. The methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-fluoro-3,4-dimethylbenzoic acid and related compounds:

Substituent Effects on Acidity and Reactivity

- Fluorine vs. Hydroxyl/Methoxy Groups: The electron-withdrawing fluorine at position 2 in the target compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. In contrast, 3,4-difluoro-2-hydroxybenzoic acid (pKa likely lower due to adjacent hydroxyl and fluorine groups) is utilized in prodrug synthesis for targeted therapies .

- Methyl vs.

Biological Activity

2-Fluoro-3,4-dimethylbenzoic acid is an aromatic carboxylic acid that possesses unique chemical properties due to the presence of a fluorine atom and two methyl groups on its benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : Approximately 168.17 g/mol

- CAS Number : 1427391-29-4

The fluorine atom enhances the compound's reactivity and binding affinity with biological targets, while the methyl groups influence its lipophilicity and membrane permeability, which are critical for biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism by which it exerts its effects includes:

- Binding Affinity : The fluorine atom can form strong hydrogen bonds and dipole interactions with target molecules, increasing binding affinity.

- Lipophilicity : The methyl groups contribute to the compound's lipophilicity, facilitating its passage through cellular membranes.

These characteristics make it a valuable candidate in drug design, especially for enhancing pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Histone Deacetylase Inhibition : The compound has been investigated as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .

- Synergistic Effects in Cancer Treatment : In combination with other agents like decitabine, it has shown synergistic effects that enhance tumor growth inhibition in preclinical models of lymphoma .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be contrasted with other similar compounds to highlight its distinct biological properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHFO | Contains one fluorine atom; potential antimicrobial activity |

| 3-Fluoro-4-methylbenzoic acid | CHFO | Different methyl positioning; varied reactivity |

| Methyl 2-fluoro-3,4-dimethylbenzoate | CHFO | Ester derivative; altered solubility and bioavailability |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on HDAC Inhibition :

- Antimicrobial Testing :

- In vitro tests showed that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.